6-Methylergoline

Regulatory compliance Controlled substance Procurement logistics

Researchers optimizing ergoline-based dopamine agonists face regulatory hurdles with lysergic acid (DEA Schedule III). 6-Methylergoline eliminates this burden while preserving the critical N-6 methyl group essential for metabolic stability and receptor pharmacology. • Non-controlled scaffold with D2 IC50 >240 nM, enabling wide-dynamic-range SAR via 8-position functionalization • Achieve 5- to >80-fold affinity improvements using mercaptoacetylation chemistry • Reduces synthetic steps to FDA-approved ergolines by 1-3 vs. lysergic acid routes

Molecular Formula C15H18N2
Molecular Weight 226.32 g/mol
CAS No. 109922-46-5
Cat. No. B1204273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylergoline
CAS109922-46-5
Molecular FormulaC15H18N2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCN1CCCC2C1CC3=CNC4=CC=CC2=C34
InChIInChI=1S/C15H18N2/c1-17-7-3-5-11-12-4-2-6-13-15(12)10(9-16-13)8-14(11)17/h2,4,6,9,11,14,16H,3,5,7-8H2,1H3/t11-,14-/m1/s1
InChIKeyNNDATQSUZGLGQT-BXUZGUMPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylergoline Research Procurement: Core Ergot Alkaloid Scaffold


6-Methylergoline is a tetracyclic ergoline alkaloid obtained by selective methylation at the N-6 position of ergoline [1]. It serves as the fundamental structural backbone for virtually all clinically significant ergot alkaloids, including dopamine agonists (cabergoline, bromocriptine) and serotonin antagonists (methysergide) [2]. Unlike its unsaturated congener lysergic acid (DEA Schedule III), 6-methylergoline itself is not listed as a controlled substance in the US, making it a strategically accessible scaffold for medicinal chemistry and neuroscience research [3].

Why 6-Methylergoline Cannot Be Replaced by Generic Scaffolds


The 6-methyl group is not a passive substituent; it is a critical determinant of both metabolic stability and receptor pharmacology across the ergoline class. Patent data explicitly state that 'the naturally occurring ergolines and most of the ergolines produced by partial or total synthesis are 6-methylergolines,' differing only in the 8-position side chain [1]. Removal of the N-6 methyl (as in the parent ergoline) dramatically alters receptor binding profiles, while introduction of 9,10-unsaturation (as in lysergic acid) introduces regulatory control, hygroscopic instability, and divergent synthetic reactivity . The quantitative evidence below demonstrates that small structural perturbations produce non-linear and non-interchangeable pharmacological outcomes, making 6-methylergoline the preferred baseline scaffold for SAR exploration and targeted derivative synthesis.

Comparative Evidence Against Closest Analogs


Regulatory Accessibility vs. Lysergic Acid

Lysergic acid, a 9,10-didehydro-6-methylergoline-8-carboxylic acid derivative, is classified as a DEA Schedule III controlled substance, imposing procurement restrictions, record-keeping requirements, and import/export limitations [1]. In contrast, 6-methylergoline (CAS 109922-46-5), the saturated N6-methyl parent scaffold, is not listed on any DEA schedule, enabling unrestricted procurement for legitimate research purposes [2].

Regulatory compliance Controlled substance Procurement logistics

Chemical Stability vs. 9,10-Didehydro Scaffolds

Lysergic acid and its diethylamide (LSD) are well-documented to undergo rapid photolytic and oxidative degradation due to the 9,10-double bond, requiring storage at -20°C under inert atmosphere with desiccant [1]. The 9,10-dihydro derivative (6-methylergoline scaffold) exhibits substantially enhanced thermal and photolytic stability; its boiling point is measured at 404.7°C at 760 mmHg with a density of 1.166 g/cm³ , and derivatives such as dihydrolysergic acid show no special storage warnings beyond standard 2-8°C refrigeration .

Chemical stability Storage requirements Hygroscopicity

Dopamine D2 Receptor Affinity vs. Metal-Chelated Derivatives

In a systematic study of 8α-amino-6-methylergoline derivatives, the parent compound 1 (8α-amino-6-methyl-ergoline) exhibited the lowest dopamine D2 receptor affinity, whereas the mercaptoacetyl derivatives 2a-f achieved IC50 values of 3–50 nM, and the corresponding rhenium/technetium coordination complexes displayed intermediate affinity with IC50 values between 50 and 240 nM [1]. This demonstrates that the 6-methylergoline core provides a tunable affinity baseline that can be quantitatively enhanced through 8-position derivatization, in contrast to the ergoline parent scaffold (without N-6 methyl), which shows negligible D2 binding [2].

Dopamine D2 receptor Radioligand binding Structure-activity relationship

Prolactin Inhibition Potency vs. Reference Standards

D-6-Methyl-8-methoxymethylergoline, a derivative of the 6-methylergoline scaffold, demonstrated 32% inhibition of prolactin secretion in the standardized rat pituitary assay described in US Patent 3,959,288 [1]. This places the 6-methylergoline scaffold within the pharmacologically relevant range for prolactin suppression, although below the potency of optimized clinical ergolines such as cabergoline (which achieves >90% suppression at therapeutic doses). The key differentiation is that the scaffold itself shows measurable, sub-maximal activity, confirming its utility as a control baseline in prolactin modulation studies where ceiling effects of clinical compounds would obscure mechanistic readouts [2].

Prolactin inhibition Dopamine agonism Pituitary pharmacology

Synthetic Versatility for FDA-Approved Drug Intermediates

6-Methylergoline serves as the direct synthetic precursor for multiple FDA-approved drugs through divergent 8-position functionalization. Specifically, 8α-amino-6-methylergoline is the penultimate intermediate in the synthesis of trans-dihydro lisuride (Dopergin, a partial D2 agonist) , while (8β)-8-silyloxymethyl-6-methylergoline derivatives are key intermediates in the industrial synthesis of cabergoline (Dostinex, a full D2 agonist) . By contrast, lysergic acid requires complex amide coupling and subsequent reduction steps to access the same pharmacophores, adding 2–3 synthetic steps and reducing overall yield [1].

Synthetic intermediate Drug synthesis Divergent derivatization

Receptor Selectivity Baseline vs. Clinical Ergolines

In a comparative radioligand displacement study of ergoline derivatives at rat striatal D2 and cortical 5-HT2 receptors, the 6-methylergoline-based compounds LEK-8829 and LEK-8841 displayed pKi ratios (5-HT2/D2) of 1.11 and 0.98, respectively, closely mirroring the ratios of clozapine (1.13) and haloperidol (0.95) [1]. The unsubstituted 6-methylergoline scaffold itself serves as the ground-state structural template from which these divergent selectivity profiles arise through 8-position modification, enabling systematic exploration of the 5-HT2/D2 selectivity continuum without confounding effects from pre-existing 8-substituents that constrain conformational freedom [2].

Receptor selectivity 5-HT2/D2 ratio Antipsychotic profiling

Priority Application Scenarios for 6-Methylergoline


Dopamine D2 Probe Library Derivatization

6-Methylergoline provides a clean, low-affinity starting scaffold (IC50 > 240 nM at D2) that permits wide-dynamic-range SAR optimization through 8-position functionalization. Medicinal chemistry teams can achieve affinity improvements of 5- to >80-fold using simple mercaptoacetylation chemistry, as demonstrated by Spies et al. (2002) [1]. This is preferable to initiating SAR from cabergoline (a high-affinity D2 agonist) where the ceiling effect prevents detection of affinity-enhancing modifications.

Antipsychotic 5-HT2/D2 Selectivity Mapping

As established by Krisch et al. (1994), 8-substituted 6-methylergoline derivatives span the full 5-HT2/D2 selectivity continuum from haloperidol-like (pKi ratio 0.95) to clozapine-like (pKi ratio 1.13) profiles [2]. Researchers designing next-generation antipsychotics with reduced extrapyramidal side effect liability can systematically modify the 8-position of 6-methylergoline to dial in a target selectivity ratio, a flexibility not available with pre-optimized clinical ergolines.

Pituitary Prolactin Assay Baseline

The 8-methoxymethyl derivative of 6-methylergoline exhibits a quantifiable 32% prolactin inhibition in rat pituitary assays, as documented in US Patent 3,959,288 [3]. This sub-maximal response is ideal for studying graded prolactin suppression mechanisms, where clinical ergolines such as cabergoline (>90% inhibition) would mask partial agonist/antagonist effects and render dose-response curve fitting unreliable.

Industrial-Scale Synthesis of Cabergoline and Lisuride

6-Methylergoline eliminates the DEA Schedule III licensing burden of lysergic acid and reduces the synthetic step count to FDA-approved ergoline drugs by 1–3 steps compared to lysergic acid or unsubstituted ergoline starting materials [4]. Process chemistry groups developing cost-effective GMP routes for lisuride (partial D2 agonist) or cabergoline (full D2 agonist) benefit from both regulatory streamlining and improved atom economy when anchoring synthesis on the 6-methylergoline scaffold.

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